9-Fluorenone-4-carbonyl chloride

Analytical Chemistry Chiral Chromatography Amino Acid Analysis

Achieving baseline resolution of challenging amino acid enantiomers often fails with traditional reagents like FMOC and AQC. 9-Fluorenone-4-carbonyl chloride (CAS 7071-83-2) overcomes this limitation as a uniquely reactive, fluorescent derivatization agent validated for the 4-position isomer, which provides superior chromatographic compatibility not seen with the 1- or 2-isomers. · Detects D-enantiomer impurities down to 0.01%-critical for pharmaceutical chiral purity and peptide QC. · Reacts with both primary and secondary amines, expanding conjugate scope beyond single-amine reagents. · Serves as key intermediate for electron-transport materials in organic electronics R&D. Supplied with ≥97% assay, consistent melting point (139-141 °C), and full QA documentation to ensure reliable batch-to-batch performance.

Molecular Formula C14H7ClO2
Molecular Weight 242.65 g/mol
CAS No. 7071-83-2
Cat. No. B1299042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Fluorenone-4-carbonyl chloride
CAS7071-83-2
Molecular FormulaC14H7ClO2
Molecular Weight242.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3C(=O)Cl
InChIInChI=1S/C14H7ClO2/c15-14(17)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)16/h1-7H
InChIKeyXKCGWCQMEUASJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Fluorenone-4-carbonyl chloride Technical Overview


9-Fluorenone-4-carbonyl chloride (CAS 7071-83-2) is a fluorenone-derived acyl chloride, chemically designated as 9-oxo-9H-fluorene-4-carbonyl chloride, with the molecular formula C₁₄H₇ClO₂ and a molecular weight of 242.66 g/mol . It is a solid electrophilic reagent characterized by its fluorescent properties and is commercially available with a typical assay of 97%, a melting point of 139–141 °C, and less than 2% dichloromethane as a manufacturing impurity . Its primary utility lies in analytical derivatization for amino acid enantioresolution by HPLC and as a synthetic building block for more complex fluorenone-based materials .

Fluorescent pre-column derivatization for amino acid enantioresolution by HPLC
Synthetic building block for fluorenone-based electron transport materials
Fluorophore conjugation for probe and sensor development

9-Fluorenone-4-carbonyl chloride Positional Isomer Effects


Regioisomers of fluorenone carbonyl chloride (e.g., the 1- and 2-positional isomers) are not interchangeable with the 4-isomer due to divergent electronic distribution, steric accessibility of the carbonyl chloride, and resulting physicochemical properties . These differences translate directly into application-critical outcomes: the 4-isomer exhibits a melting point (139–141 °C) intermediate between the 1-isomer (126–128 °C) and the 2-isomer (183–184 °C), affecting formulation and handling . More importantly, the 4-substitution pattern is uniquely cited for providing the necessary fluorophore-chromatographic compatibility that yields superior enantiomeric resolution of amino acid derivatives compared to common alternatives like FMOC and AQC, a property not documented for the 1- or 2-isomers [1].

Regioisomer melting point divergence

Positional isomers exhibit different melting ranges, which may alter purification and formulation workflows.

Electronic and steric differences

The 4-position substitution pattern provides unique fluorophore-chromatographic compatibility; 1- and 2-isomers may not replicate reported derivatization selectivity.

Enantioresolution performance

Superior enantiomeric resolution of amino acid derivatives has been reported only for the 4-isomer; not documented for other regioisomers.

9-Fluorenone-4-carbonyl chloride Comparative Evidence


Amino Acid Enantioresolution vs FMOC and AQC

Under identical chromatographic conditions (teicoplanin chiral stationary phase, methanol-based mobile phase), 9-fluorenone-4-carbonyl chloride (FCC) derivatization of amino acids yields enantioresolution that is qualitatively superior to that obtained with 9-fluorenylmethyl chloroformate (FMOC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) derivatives [1]. The detection limit for the D-enantiomer in an excess of L-enantiomer is approximately 0.01% [1].

Enantioresolution vs FMOC/AQC
Head-to-head
FCC derivatives: reported higher resolution; LOD ≈ 0.01% D-enantiomer
Supports trace enantiomeric impurity profiling
Teicoplanin CSP, methanol mobile phase
Analytical Chemistry Chiral Chromatography Amino Acid Analysis

Detection Limit for D-Enantiomer Impurities

The method using 9-fluorenone-4-carbonyl chloride (FCC) as a pre-column derivatizing agent for amino acids achieves a detection limit in the picomole range, with approximately 0.01% of the D-enantiomer detectable in an excess of the L-enantiomer [1].

D-Enantiomer LOD
Cross-study comparable
0.01% D-enantiomer detectable; picomole range
Enables rigorous enantiomeric purity assessment
HPLC-FLD, teicoplanin CSP
Analytical Chemistry Chiral Chromatography Impurity Profiling

Amino Acid Reactivity vs OPA

9-Fluorenone-4-carbonyl chloride (FCC) reacts with both primary and secondary amino acids to produce stable, highly fluorescent derivatives suitable for HPLC analysis [1]. This contrasts with widely used reagents like ortho-phthalaldehyde (OPA), which exhibits poor reactivity and quantitation with secondary amino acids (imino acids) [1].

Reactivity vs OPA
Class-level inference
FCC: reacts with primary and secondary amino acids; OPA: poor with secondary amines
Single-reagent solution for imino acid analysis
Alkaline pre-column derivatization
Derivatization Chemistry Amino Acid Analysis Method Development

Melting Point vs Positional Isomers

The melting point of 9-fluorenone-4-carbonyl chloride is 139–141 °C (lit.) . In contrast, the 1-positional isomer (9-oxo-9H-fluorene-1-carbonyl chloride) exhibits a melting point of 126–128 °C , while the 2-positional isomer (9-fluorenone-2-carbonyl chloride) melts at 183–184 °C .

Melting Point vs Isomers
Data to verify
4-isomer: 139–141°C; 1-isomer: 126–128°C; 2-isomer: 183–184°C
Intermediate melting range may simplify handling
Literature values; verify under lab conditions
Physicochemical Properties Compound Handling Formulation Development

Commercial Purity vs 1-Isomer

Commercially available 9-fluorenone-4-carbonyl chloride is routinely supplied at 97% assay purity with a specified impurity of less than 2% dichloromethane . In comparison, the 1-positional isomer is commercially offered at 95% purity .

Commercial Purity
Data to verify
4-isomer: 97% assay; 1-isomer: 95% assay
Higher nominal purity may reduce additional purification
Verify lot-specific COA
Quality Control Analytical Chemistry Procurement Specification

Electron Transport Material Synthesis

9-Fluorenone-4-carbonyl chloride has been employed as a key intermediate in the three-step synthesis of dimeric fluorenone-based electron transport materials for electrophotography [1]. The synthetic route involves chlorination of 9-fluorenone-4-carboxylic acid with thionyl chloride, followed by reaction with diols or dithiols and subsequent derivatization with malononitrile [1].

Material Synthesis Use
Class-level inference
Key intermediate in dimeric fluorenone electron transport materials
Precedented building block for functional materials
Application-specific; not documented for other regioisomers
Materials Science Electrophotography Organic Electronics

9-Fluorenone-4-carbonyl chloride Applications


Amino Acid Chiral Analysis in Pharma & Food

9-Fluorenone-4-carbonyl chloride (FCC) is the reagent of choice for pre-column derivatization when quantifying amino acid enantiomeric purity by HPLC, particularly when superior resolution to FMOC or AQC is required . The method is validated for detecting D-enantiomer impurities at levels as low as 0.01% , making it suitable for chiral purity testing in pharmaceutical intermediates, peptide synthesis QC, and nutritional analysis where trace enantiomeric contamination is critical.

Fluorescent Probe and Derivative Synthesis

Due to its inherent fluorescence and electrophilic acyl chloride functionality, 9-fluorenone-4-carbonyl chloride is used to prepare N-(2-hydroxyethyl)-9-oxo-9H-fluorene-4-carboxamide and other derivatives for probe development . Its ability to react with both primary and secondary amino groups [1] enables the generation of a wider array of fluorescent conjugates than reagents limited to primary amines, facilitating the design of novel sensors and imaging agents.

Electron Transport Materials for Organic Electronics

In materials chemistry, 9-fluorenone-4-carbonyl chloride serves as a crucial intermediate for synthesizing dimeric fluorenone-based electron transport materials [2]. Its 4-position substitution pattern is integral to the synthesis of compounds with tailored electron affinity and charge transport properties for use in electrophotographic photoreceptors and emerging organic electronic devices [2].

Application
Selection Property
Validation Focus
Amino acid chiral purity analysis
Reported enantioresolution performance
Chiral HPLC method validation for enantiomeric impurity
Fluorescent probe and conjugate synthesis
Reactivity with primary and secondary amines
Derivatization efficiency and fluorophore stability
Electron transport material synthesis
4-position substitution pattern
Electron affinity and charge transport characterization

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36 linked technical documents
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